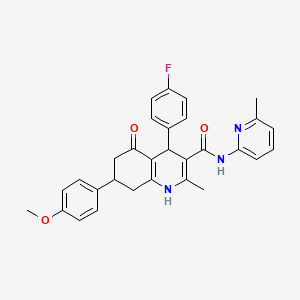
4-(4-Fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C30H28FN3O3 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound belongs to the class of hexahydroquinoline derivatives. Its structure features several functional groups that may contribute to its biological activity:
- Fluorophenyl group : Known for enhancing lipophilicity and potential receptor binding.
- Methoxyphenyl group : Often involved in modulating pharmacokinetic properties.
- Methylpyridinyl group : May play a role in neuropharmacological effects.
Anticancer Activity
Recent studies have indicated that hexahydroquinoline derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that similar derivatives possess potent antibacterial and antifungal properties. For instance, a related compound demonstrated an IC50 value of 1.5 μM against Staphylococcus aureus, indicating promising potential for further development as an antimicrobial agent.
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of the glutamatergic system, which is crucial in various neuropsychiatric disorders. In vitro assays have shown that it can inhibit metabotropic glutamate receptors, leading to decreased neuronal excitability.
Table of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | IC50 = 1.5 μM (bacterial) | |
| Neuropharmacological | Modulation of glutamate |
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), the compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with a notable IC50 value of 3 μM observed after 48 hours. The study concluded that the compound effectively induces apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
A series of tests were conducted on Escherichia coli and Candida albicans using the compound at concentrations ranging from 0.5 to 10 μM. The results showed significant inhibition at lower concentrations (IC50 = 2 μM for E. coli), suggesting its potential as a broad-spectrum antimicrobial agent.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The presence of the fluorophenyl and methoxy groups enhances binding affinity to various receptors.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leads to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to apoptosis in malignant cells.
Propiedades
Número CAS |
476482-89-0 |
|---|---|
Fórmula molecular |
C30H28FN3O3 |
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H28FN3O3/c1-17-5-4-6-26(32-17)34-30(36)27-18(2)33-24-15-21(19-9-13-23(37-3)14-10-19)16-25(35)29(24)28(27)20-7-11-22(31)12-8-20/h4-14,21,28,33H,15-16H2,1-3H3,(H,32,34,36) |
Clave InChI |
BELILUAABDFFLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=C(C=C5)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















